molecular formula C12H24BrN B12583700 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide CAS No. 439915-31-8

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide

Cat. No.: B12583700
CAS No.: 439915-31-8
M. Wt: 262.23 g/mol
InChI Key: LWNUMVGKQJNYDX-UHFFFAOYSA-M
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Description

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide is a quaternary ammonium compound known for its unique spirocyclic structure. This compound is characterized by a spirocyclic ring system that imparts high thermal and chemical stability. It is commonly used in the synthesis of anion exchange membranes (AEMs) due to its excellent alkaline stability and ion conductivity .

Chemical Reactions Analysis

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as halides and alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide involves its interaction with anions in solution. The spirocyclic structure provides a stable environment for ion exchange, allowing the compound to effectively conduct ions in AEMs. The restricted conformation of the spirane ring structure raises the energy level of the transition state, enhancing the compound’s stability and performance .

Comparison with Similar Compounds

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide is unique due to its spirocyclic structure, which imparts high stability and ion conductivity. Similar compounds include:

Properties

CAS No.

439915-31-8

Molecular Formula

C12H24BrN

Molecular Weight

262.23 g/mol

IUPAC Name

5-ethyl-6-azoniaspiro[5.5]undecane;bromide

InChI

InChI=1S/C12H24N.BrH/c1-2-12-8-4-7-11-13(12)9-5-3-6-10-13;/h12H,2-11H2,1H3;1H/q+1;/p-1

InChI Key

LWNUMVGKQJNYDX-UHFFFAOYSA-M

Canonical SMILES

CCC1CCCC[N+]12CCCCC2.[Br-]

Origin of Product

United States

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